Diethyl 2-((4-bromophenylamino)methylene)malonate
Overview
Description
Diethyl 2-((4-bromophenylamino)methylene)malonate is an organic compound with the molecular formula C14H16BrNO4 It is a derivative of malonic acid and features a bromophenyl group attached to the amino methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate typically involves the condensation of diethyl malonate with 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-bromophenylamino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Diethyl 2-((4-bromophenylamino)methylene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-((4-bromophenylamino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the malonate moiety can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(phenylamino)methylene)malonate
- Diethyl 2-((4-chlorophenylamino)methylene)malonate
- Diethyl 2-((4-fluorophenylamino)methylene)malonate
Uniqueness
Diethyl 2-((4-bromophenylamino)methylene)malonate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds, such as those with chlorine or fluorine substituents, which may exhibit different reactivity and properties.
Properties
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5185-36-4 | |
Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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